molecular formula C10H14OS B1404904 [1-(2-Thienyl)cyclopentyl]methanol CAS No. 1447964-54-6

[1-(2-Thienyl)cyclopentyl]methanol

Cat. No.: B1404904
CAS No.: 1447964-54-6
M. Wt: 182.28 g/mol
InChI Key: WQPQZLAFQNONQJ-UHFFFAOYSA-N
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Description

[1-(2-Thienyl)cyclopentyl]methanol: is an organic compound featuring a cyclopentyl group attached to a methanol moiety, with a thienyl group as a substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Thienyl)cyclopentyl]methanol typically involves the reaction of cyclopentylmagnesium bromide with 2-thiophenecarboxaldehyde, followed by reduction. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(2-Thienyl)cyclopentyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of substituted cyclopentyl derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a building block in organic synthesis.

Biology:

  • Investigated for its potential biological activity and interactions with biological molecules.

Medicine:

  • Explored for its potential therapeutic properties, although specific applications are still under research.

Industry:

  • Potential use in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of [1-(2-Thienyl)cyclopentyl]methanol largely depends on its interactions with other molecules. It can act as a nucleophile in substitution reactions, where the hydroxyl group participates in forming new bonds. The thienyl group can also engage in π-π interactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

    Cyclopentylmethanol: Lacks the thienyl group, making it less reactive in certain reactions.

    2-Thiophenemethanol: Contains a thiophene ring but lacks the cyclopentyl group, affecting its physical and chemical properties.

Uniqueness:

  • The presence of both the cyclopentyl and thienyl groups in [1-(2-Thienyl)cyclopentyl]methanol provides a unique combination of reactivity and stability, making it a valuable compound for various applications.

Properties

IUPAC Name

(1-thiophen-2-ylcyclopentyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14OS/c11-8-10(5-1-2-6-10)9-4-3-7-12-9/h3-4,7,11H,1-2,5-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQPQZLAFQNONQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CO)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(2-Thienyl)cyclopentyl]methanol
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[1-(2-Thienyl)cyclopentyl]methanol
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[1-(2-Thienyl)cyclopentyl]methanol

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